molecular formula C15H19NO4 B155689 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium CAS No. 136377-41-8

3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium

Cat. No. B155689
CAS RN: 136377-41-8
M. Wt: 277.31 g/mol
InChI Key: VOIHYGPFXIEUCI-GQNCZFCYSA-N
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Description

3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as WIN 35428 or CFT, and it belongs to a class of compounds called phenyltropanes. Phenyltropanes are a group of compounds that have been studied for their potential as dopamine reuptake inhibitors, which means they may have applications in the treatment of conditions such as addiction and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves its ability to inhibit the reuptake of dopamine. This means that the compound blocks the transporters that normally remove dopamine from the synaptic cleft, allowing dopamine to remain in the synapse for a longer period of time. This leads to an increase in dopamine levels and may have effects on reward, motivation, and pleasure.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has effects on dopamine levels in the brain. In animal studies, the compound has been shown to increase dopamine levels in the striatum, a brain region that plays a role in reward and motivation. The compound has also been shown to increase locomotor activity in animals, which may be related to its effects on dopamine levels.

Advantages and Limitations for Lab Experiments

One advantage of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is its potential as a dopamine reuptake inhibitor. This may make the compound useful for studying the role of dopamine in the brain and for developing treatments for conditions such as addiction and ADHD. However, there are also limitations to using this compound in lab experiments. For example, the compound has been shown to have some neurotoxic effects in animals, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium. One area of research could focus on the compound's potential as a treatment for addiction and other conditions related to dopamine dysfunction. Another area of research could focus on developing new compounds based on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium that have improved therapeutic potential and fewer side effects. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its effects on dopamine signaling in the brain.

Synthesis Methods

The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves several steps, including the reaction of tropinone with methylamine and formaldehyde to form the intermediate compound 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol. This compound is then reacted with hydrogen chloride to form the final product, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium.

Scientific Research Applications

3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a role in reward, motivation, and pleasure. Drugs that increase dopamine levels in the brain, such as cocaine and amphetamines, can be addictive. By inhibiting the reuptake of dopamine, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium may have potential applications in the treatment of addiction and other conditions.

properties

CAS RN

136377-41-8

Product Name

3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(8R)-10-methyl-10-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid

InChI

InChI=1S/C13H17N.C2H2O4/c1-14-7-6-10-8-11(9-14)13-5-3-2-4-12(10)13;3-1(4)2(5)6/h2-5,10-11H,6-9H2,1H3;(H,3,4)(H,5,6)/t10?,11-;/m0./s1

InChI Key

VOIHYGPFXIEUCI-GQNCZFCYSA-N

Isomeric SMILES

CN1CCC2C[C@@H](C1)C3=CC=CC=C23.C(=O)(C(=O)O)O

SMILES

CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O

Canonical SMILES

CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O

synonyms

3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium
3-MHMB

Origin of Product

United States

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